molecular formula C14H20ClNO B13079195 2-(2-Chlorophenyl)-5,5-diethylmorpholine

2-(2-Chlorophenyl)-5,5-diethylmorpholine

Cat. No.: B13079195
M. Wt: 253.77 g/mol
InChI Key: AMTBPTAJOWYYPW-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-5,5-diethylmorpholine is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a chlorophenyl group attached to the morpholine ring, which is further substituted with diethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-5,5-diethylmorpholine typically involves the reaction of 2-chlorophenylamine with diethyl ketone in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mechanism involves the nucleophilic attack of the amine group on the carbonyl carbon of the ketone, followed by cyclization to form the morpholine ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the overall yield and purity of the product. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-5,5-diethylmorpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Amine derivatives of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Chlorophenyl)-5,5-diethylmorpholine has found applications in several scientific research areas:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-5,5-diethylmorpholine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in inhibiting certain enzymes and disrupting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chlorophenyl)-5,5-dimethylmorpholine
  • 2-(2-Chlorophenyl)-5,5-diethylpiperidine
  • 2-(2-Chlorophenyl)-5,5-diethylthiazolidine

Uniqueness

2-(2-Chlorophenyl)-5,5-diethylmorpholine stands out due to its unique substitution pattern on the morpholine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H20ClNO

Molecular Weight

253.77 g/mol

IUPAC Name

2-(2-chlorophenyl)-5,5-diethylmorpholine

InChI

InChI=1S/C14H20ClNO/c1-3-14(4-2)10-17-13(9-16-14)11-7-5-6-8-12(11)15/h5-8,13,16H,3-4,9-10H2,1-2H3

InChI Key

AMTBPTAJOWYYPW-UHFFFAOYSA-N

Canonical SMILES

CCC1(COC(CN1)C2=CC=CC=C2Cl)CC

Origin of Product

United States

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